molecular formula C28H26O2 B13742434 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol CAS No. 20002-32-8

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol

Cat. No.: B13742434
CAS No.: 20002-32-8
M. Wt: 394.5 g/mol
InChI Key: KAURRWFQPSCBHO-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is a vicinal diol characterized by four aromatic substituents: two phenyl groups and two o-tolyl (2-methylphenyl) groups attached to the ethane-1,2-diol backbone. This structure confers significant steric bulk and electronic complexity, distinguishing it from simpler analogs. The o-tolyl substituents likely influence solubility, reactivity, and intermolecular interactions compared to unsubstituted phenyl analogs.

Properties

CAS No.

20002-32-8

Molecular Formula

C28H26O2

Molecular Weight

394.5 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-diol

InChI

InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)27(29,23-15-5-3-6-16-23)28(30,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,29-30H,1-2H3

InChI Key

KAURRWFQPSCBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4C)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves synthetic strategies centered on the dihydroxylation of appropriately substituted ethane derivatives or the reduction of diketone precursors. Below is a detailed analysis of the known and related preparation methods based on available literature and analogous compounds.

Reduction of 1,2-Diketone Precursors

A common and effective synthetic route to 1,2-diols such as 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is the reduction of the corresponding 1,2-diketone. For example, the reduction of 1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-dione with sodium borohydride (NaBH$$_4$$) in ethanol yields the diol product. Sodium borohydride acts as a hydride donor, converting the carbonyl groups to hydroxyl groups with high selectivity and under mild conditions.

Reaction Scheme:

$$
\text{1,2-diketone} + \text{NaBH}_4 \xrightarrow[\text{EtOH}]{\text{rt}} \text{1,2-diol}
$$

Key Parameters:

Parameter Details
Reducing agent Sodium borohydride (NaBH$$_4$$)
Solvent Ethanol
Temperature Room temperature (20–25 °C)
Reaction time Typically 1–3 hours
Yield High, often >80%

This method is favored for its simplicity, cost-effectiveness, and the ability to produce the diol in good purity.

Asymmetric Epoxidation and Regioselective Reduction (Advanced Enantioselective Approach)

For stereoselective preparation of differentiated trans-1,2-diols, a method involving Shi asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific hydride addition has been developed. This approach allows for the enantio- and diastereocontrolled synthesis of complex diols, which could be adapted for compounds like 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol.

Highlights:

  • Formation of silyl enol ethers from ketone precursors.
  • Shi asymmetric epoxidation to install oxygen functionality with high enantiomeric excess.
  • Regio- and stereospecific reduction of epoxides to trans-1,2-diol monosilyl ethers.
  • High enantioselectivity (up to 93% ee) demonstrated.
  • Potential for application in synthesis of differentiated diols and polyols.

This method is more complex but offers precise stereochemical control, valuable for applications requiring optically active diols.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reduction of diketone with NaBH$$_4$$ NaBH$$_4$$, ethanol, room temp Simple, high yield, cost-effective Limited stereocontrol
Pd-catalyzed heteroarylation/SeO$$_2$$ oxidation (related) Pd catalyst, SeO$$_2$$, dioxane, 50 °C High purity diketones, scalable Requires catalyst and oxidation step
Shi asymmetric epoxidation + reduction Silyl enol ether, Shi catalyst, hydride source High enantio- and diastereoselectivity Complex, multi-step, costly

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form hydrocarbons.

    Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation Products: Benzophenone derivatives

    Reduction Products: Hydrocarbons

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Pharmaceutical Applications

The compound shows promise in drug development due to its structural characteristics that may influence biological activity. Preliminary studies suggest it interacts with cellular pathways related to oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions involving these pathways. Its hydroxyl (-OH) groups enhance reactivity, potentially leading to novel drug formulations.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of 1,2-diphenyl-1,2-di(o-tolyl)ethane-1,2-diol may exhibit anti-inflammatory effects. For instance, a study demonstrated that similar compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.

Organic Synthesis

In organic chemistry, 1,2-diphenyl-1,2-di(o-tolyl)ethane-1,2-diol serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Synthesis Techniques

The synthesis typically involves multi-step organic reactions. A notable method includes the use of metal catalysts in oxidative cleavage reactions to yield desired products while maintaining high selectivity and yield. For example:Oxidative Cleavage C28H26O2+O2Products\text{Oxidative Cleavage }\quad \text{C}_{28}\text{H}_{26}\text{O}_2+\text{O}_2\rightarrow \text{Products}This reaction can be facilitated under blue light irradiation using specific catalysts like manganese complexes.

Material Science

The compound's unique physical properties also make it suitable for applications in material science. Its structural attributes can be exploited for creating advanced materials with specific thermal and mechanical properties.

Studies are ongoing to explore the biological interactions of 1,2-diphenyl-1,2-di(o-tolyl)ethane-1,2-diol. Understanding these interactions is critical for assessing safety and efficacy in potential therapeutic applications. Initial findings indicate that the compound may modulate oxidative stress responses in cells.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and o-tolyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1,2-Diphenylethane-1,2-diol : Lacks methyl groups on the phenyl rings, reducing steric hindrance. High yields (95%) are achieved in its synthesis via benzil reduction .
  • Reported yield: 92% .
  • 1-(4-Methoxyphenyl)ethane-1,2-diol: A mono-substituted analog with a single methoxyphenyl group, offering intermediate steric and electronic effects .
  • 1,1-Diphenylethane-1,2-diol : Features two phenyl groups on one carbon, creating asymmetry that may affect crystallization or hydrogen-bonding patterns .

Key Insight : The o-tolyl groups in the target compound introduce steric hindrance and electron-donating effects, which may slow reaction kinetics but enhance thermal stability compared to methoxy or unsubstituted analogs.

Physical and Material Properties

  • Hydrogen Bonding : Vicinal diols like ethane-1,2-diol form intramolecular hydrogen bonds, stabilizing specific conformers . Bulky o-tolyl groups in the target compound may distort these bonds, altering solubility or melting points.
  • Dielectric Behavior: Cu complexes with ethane-1,2-diol exhibit minor dielectric anomalies, whereas 1,3-diols show ferroelectricity .

Biological Activity

1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol (CAS No. 20002-32-8) is a complex organic compound notable for its dual aromatic substituents and hydroxymethyl functionality. Its molecular formula is C28H26O2C_{28}H_{26}O_{2}, with a molecular weight of approximately 394.5 g/mol. The presence of hydroxyl (-OH) groups suggests potential biological activity, making this compound of interest in medicinal chemistry and organic synthesis .

Chemical Structure

The structure of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol can be represented as follows:

Structure  o Tolyl 2 C C6H5 C6H5  C OH C OH \text{Structure }\quad \text{ o Tolyl }_{2}\text{ C C6H5 C6H5 }\text{ C OH C OH }

This compound features:

  • Two phenyl groups
  • Two o-tolyl groups
  • Hydroxymethyl groups that enhance its reactivity and biological properties compared to simpler analogs.

Preliminary studies indicate that 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol may interact with cellular pathways associated with oxidative stress and inflammation. The hydroxyl groups in its structure are likely responsible for its reactivity in biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic applications.

Antioxidant Properties

Research has suggested that compounds similar to 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol exhibit antioxidant properties. The presence of multiple aromatic rings may contribute to radical scavenging activities, which could protect cells from oxidative damage.

Cytotoxicity Studies

A study investigating the cytotoxic effects of related compounds found that certain diphenylethane derivatives can induce apoptosis in cancer cell lines. While specific data on 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is limited, its structural similarities suggest potential cytotoxic effects that warrant further exploration .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1,2-Diphenyl-1,2-di(m-tolyl)ethane-1,2-diolC28H26O2Similar structure but with m-tolyl groups; may exhibit different biological properties.
4-(o-Tolyl)-phenolC14H14OSimpler phenolic compound; used as an antioxidant but lacks complex structure.
1,2-Diphenyl-1-o-tolyl-ethane-1,2-diolC20H22O2Contains one o-tolyl group; simpler structure may lead to different reactivity.

The uniqueness of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol lies in its dual aromatic substituents combined with hydroxymethyl functionality that may enhance its reactivity and biological properties compared to simpler analogs .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of diphenylethane derivatives, it was found that compounds with similar structures displayed significant free radical scavenging activity. The study utilized various assays to measure the effectiveness of these compounds against oxidative stress markers in vitro.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain diphenylethane derivatives could induce cell death through apoptosis pathways. This suggests a potential therapeutic application for similar compounds in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and ketones or through Grignard reagent-mediated coupling. For systematic optimization, employ factorial experimental design to evaluate variables such as solvent polarity (e.g., THF vs. toluene), catalyst type (acidic or basic conditions), temperature (25–80°C), and stoichiometric ratios. Monitor reaction progress using TLC and HPLC, and confirm purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and melting point analysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate diastereomers .

Q. How can structural characterization of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol be performed to confirm regiochemistry and stereochemistry?

Methodological Answer: Use X-ray crystallography to resolve absolute stereochemistry, particularly for chiral centers arising from o-tolyl substituents. For rapid analysis, employ NOESY NMR to identify spatial proximity of protons (e.g., coupling between hydroxyl groups and adjacent aromatic rings). High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight (expected [M+H]⁺ ~ 395.18 Da). Compare experimental IR spectra with computational predictions (e.g., DFT-calculated C-O stretching at ~1200 cm⁻¹) to validate functional groups .

Q. What are the key challenges in synthesizing this compound at scale, and how can they be mitigated?

Methodological Answer: Challenges include low yields due to steric hindrance from o-tolyl groups and diastereomer separation . Mitigate these by:

  • Using bulky catalysts (e.g., BINOL-derived chiral catalysts) to enhance enantioselectivity.
  • Optimizing solvent systems (e.g., DMF/water mixtures) to improve solubility.
  • Implementing continuous-flow reactors for better temperature control and reduced side reactions during scale-up .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects , impurities , or polymorphism . To address this:

  • Perform variable-temperature NMR to assess dynamic effects (e.g., hydroxyl proton exchange).
  • Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
  • Validate results using synchrotron-based XRD to rule out crystalline polymorphs .

Q. What strategies are effective in resolving stereochemical outcomes during synthesis?

Methodological Answer: For stereochemical control:

  • Use chiral auxiliaries (e.g., (1R,2S)-(-)-2-Amino-1,2-diphenylethanol) to direct asymmetric induction .
  • Apply kinetic resolution via enzymes (e.g., lipases) to separate enantiomers.
  • Analyze enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) .

Q. How does the electronic environment of o-tolyl substituents influence the compound’s reactivity in further functionalization?

Methodological Answer: The electron-donating methyl groups on o-tolyl rings increase nucleophilic aromatic substitution susceptibility. To exploit this:

  • Perform Friedel-Crafts alkylation using AlCl₃ as a catalyst.
  • Monitor regioselectivity via Hammett plots to correlate substituent effects with reaction rates.
  • Use DFT calculations (e.g., Gaussian 16) to predict charge distribution and reactive sites .

Q. What computational methods are suitable for modeling the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability at 25–100°C.
  • Calculate pKa values of hydroxyl groups using COSMO-RS solvation models.
  • Predict degradation pathways via ReaxFF reactive force fields to identify thermal decomposition products (e.g., quinone derivatives) .

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